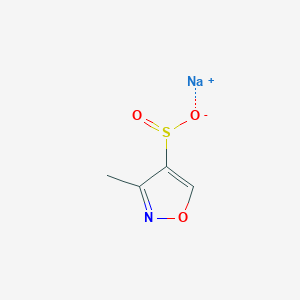

Sodium3-methylisoxazole-4-sulfinate

CAS No.:

Cat. No.: VC20376344

Molecular Formula: C4H4NNaO3S

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4NNaO3S |

|---|---|

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | sodium;3-methyl-1,2-oxazole-4-sulfinate |

| Standard InChI | InChI=1S/C4H5NO3S.Na/c1-3-4(9(6)7)2-8-5-3;/h2H,1H3,(H,6,7);/q;+1/p-1 |

| Standard InChI Key | FGJNBDABIAERKA-UHFFFAOYSA-M |

| Canonical SMILES | CC1=NOC=C1S(=O)[O-].[Na+] |

Introduction

Structural and Chemical Characteristics of Sodium 3-Methylisoxazole-4-Sulfinate

The compound’s proposed structure combines an isoxazole ring—a five-membered heterocycle containing oxygen and nitrogen—with a sulfinate (-SO₂⁻) group at the 4-position and a methyl substituent at the 3-position. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents. While no crystallographic data exists for this specific molecule, related sulfinates, such as sodium 4-methylbenzenesulfinate and sodium methanesulfinate , exhibit ionic solid-state structures with strong S–O bonding () .

Table 1: Hypothetical Properties of Sodium 3-Methylisoxazole-4-Sulfinate Based on Analogues

Synthesis Pathways and Mechanistic Considerations

The absence of direct synthetic protocols necessitates extrapolation from established sulfinate chemistry. A plausible route involves nucleophilic displacement of a sulfonyl chloride precursor. For example, 3-methylisoxazole-4-sulfonyl chloride could react with sodium sulfite (Na₂SO₃) under alkaline conditions, as demonstrated in the synthesis of sodium 4-methylbenzenesulfinate :

Key challenges include preventing hydrolysis of the sulfonyl chloride intermediate and optimizing reaction pH. Mercury or platinum catalysts, known to facilitate methane sulfination , may prove irrelevant here due to the aromatic heterocycle’s stability.

Research Gaps and Future Directions

The complete absence of experimental studies on sodium 3-methylisoxazole-4-sulfinate highlights critical research opportunities:

-

Synthetic Validation: Developing and characterizing a reliable synthesis route.

-

Spectroscopic Profiling: NMR (, , ), IR, and MS analysis to confirm structure.

-

Thermodynamic Studies: Measuring solubility, stability, and reactivity under varying conditions.

-

Biological Screening: Assessing toxicity, bioavailability, and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume